![molecular formula C7H15NO2 B091818 Tert-butyl 3-aminopropanoate CAS No. 15231-41-1](/img/structure/B91818.png)
Tert-butyl 3-aminopropanoate
Overview
Description
Tert-butyl 3-aminopropanoate is an intermediate useful in the synthesis of rac-3-Oxo Atorvastatin Sodium Salt . It is a liquid compound with a molecular weight of 145.2 .
Synthesis Analysis
Tert-butyl 3-aminopropanoate is commercially produced by direct amination of isobutylene using zeolite catalysts . It is also used in the synthesis of various organic compounds .Molecular Structure Analysis
The molecular formula of Tert-butyl 3-aminopropanoate is C7H15NO2 . The InChI code is 1S/C7H15NO2/c1-7(2,3)10-6(9)4-5-8/h4-5,8H2,1-3H3 .Chemical Reactions Analysis
Tert-butyl 3-aminopropanoate is used as an intermediate in the synthesis of rac-3-Oxo Atorvastatin Sodium Salt . Atorvastatin is a selective, competitive HMG-CoA reductase inhibitor .Physical And Chemical Properties Analysis
Tert-butyl 3-aminopropanoate is a liquid at room temperature . It has a molecular weight of 145.2 . The storage temperature is under -20°C in a dark place and inert atmosphere .Scientific Research Applications
Organic Synthesis
“Tert-butyl 3-aminopropanoate” is used as an intermediate in organic synthesis . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Applications
This compound is a useful intermediate for pharmaceutical synthesis . It can be used in the production of various drugs, contributing to advancements in healthcare and medicine.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)4-5-8/h4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXHVYSDMUKUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400603 | |
Record name | tert-butyl 3-aminopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-aminopropanoate | |
CAS RN |
15231-41-1 | |
Record name | tert-butyl 3-aminopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-aminopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone and tert-butyl 3-aminopropanoate in the context of the research?
A1: The reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone (a triptycene bisquinone derivative) and tert-butyl 3-aminopropanoate is significant because it highlights the unique reactivity of this specific triptycene bisquinone with different types of amines. [] The research found that while primary amines yielded substitution products, secondary amines led to different reaction outcomes. This observation suggests that both the basicity/nucleophilicity and steric hindrance of the amine play crucial roles in determining the reaction pathway. [] Understanding these reactivity patterns is essential for the targeted synthesis of desired triptycene bisquinone derivatives with potentially enhanced biological activities.
Q2: How was the structure of the product resulting from the reaction between 2-bromo-3-methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone and tert-butyl 3-aminopropanoate confirmed?
A2: The structure of the product, 2-bromo-3-[2-(tert-butoxycarbonyl)ethylamino]-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone, was definitively confirmed using single-crystal X-ray analysis. [] This technique provides a three-dimensional representation of the molecule, allowing researchers to unequivocally determine the arrangement of atoms and confirm the product's structure.
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